molecular formula C14H18N2O B1489112 (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 2098121-91-4

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No.: B1489112
CAS No.: 2098121-91-4
M. Wt: 230.31 g/mol
InChI Key: LYPSGFNJNGWZQP-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is a synthetic compound belonging to the class of azetidinone derivatives. This compound has garnered attention due to its potential therapeutic applications and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone typically involves the reaction of 3-aminoazetidine with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions, and a suitable solvent such as dichloromethane or dimethylformamide is used.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the increased volume of reagents and products. Purification steps such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amine group to an amide or nitro group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing the amino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: : Typical reagents are lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: : Reagents such as alkyl halides, acyl chlorides, and isocyanates are used under various conditions.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Alcohols.

  • Substitution: : Amides, esters, ethers.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses such as inhibition of bacterial growth or modulation of cellular processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone: is unique due to its structural features and biological activity. Similar compounds include:

  • Azetidinone derivatives: : Other compounds in this class share similar structural motifs but may differ in their substituents and biological activities.

  • Tetralin derivatives: : Compounds with similar core structures but different functional groups.

Biological Activity

The compound (3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a synthetic organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 2171630-21-8

This compound features an azetidine ring and a tetrahydronaphthalene moiety, which are known to influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, related compounds have shown significant inhibition of cancer cell proliferation in various human cancer cell lines. The IC₅₀ values for these compounds ranged from 1.3 to 18.7 μM in breast cancer models .

CompoundCancer Cell LineIC₅₀ (μM)
Tanshinone IIASUM1491.3
CarnosolMDA-MB23118.7
This compoundTBDTBD

The antitumor effects are often attributed to the induction of apoptosis and inhibition of cell migration and metastasis. For example, compounds structurally related to this compound have been shown to activate ROS-dependent pathways leading to proteasome degradation of STAT3 and subsequent autophagy .

Study 1: In Vitro Evaluation

A study conducted on a series of azetidine derivatives demonstrated that modifications in the naphthalene structure significantly impacted their cytotoxicity against various cancer cell lines. The azetidine derivatives exhibited varying degrees of activity depending on their substituents .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR indicated that the presence of an amino group in the azetidine structure enhances biological activity by improving interaction with cellular targets involved in tumor growth regulation . This emphasizes the importance of structural optimization for developing effective anticancer agents.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-13-8-16(9-13)14(17)12-6-5-10-3-1-2-4-11(10)7-12/h5-7,13H,1-4,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSGFNJNGWZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
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(3-Aminoazetidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

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